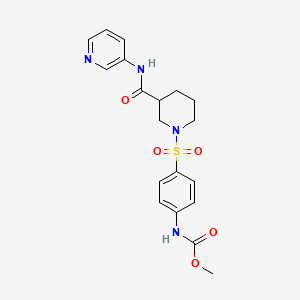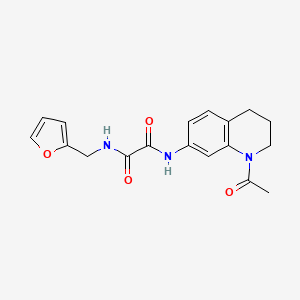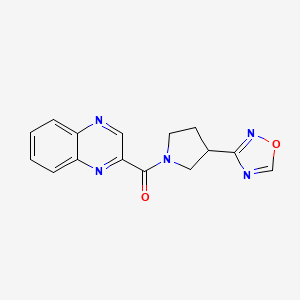![molecular formula C17H14N4S2 B2925326 3-[(3-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891100-23-5](/img/structure/B2925326.png)
3-[(3-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a thiophenyl group and a methylphenyl group attached to a sulfanyl group .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution reactions . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can react with different amines and triazole-2-thiol to produce a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Molecular Structure Analysis
The molecular formula of the compound is C18H15N5S, indicating that it contains 18 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom.Scientific Research Applications
Synthesis and Characterization
- Research on related triazolo[4,3-b]pyridazine derivatives has explored their synthesis and structural characterization. For example, studies have developed methods for the synthesis of pyridazine derivatives showcasing significant biological properties like anti-tumor and anti-inflammatory activities. These compounds are characterized using NMR, IR, mass spectral studies, and single-crystal X-ray diffraction techniques, revealing their complex structures and potential as pharmacological agents (Sallam et al., 2021).
Biological Activities
Cardiovascular Agents : Compounds within this chemical class have been evaluated for their coronary vasodilating and antihypertensive activities. Research has identified specific triazolo[1,5-a]pyrimidines, related to the query compound, as promising cardiovascular agents with potent activity compared to established drugs, highlighting their therapeutic potential in cardiovascular disease management (Sato et al., 1980).
Antiviral and Antimicrobial Effects : Some triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV), suggesting their potential as antiviral agents. This highlights the scope of these compounds in developing new treatments for viral infections (Shamroukh & Ali, 2008).
Anticonvulsant Properties : Benzylpyridazine derivatives, structurally related to the query compound, have been synthesized and evaluated for their anticonvulsant activity, demonstrating efficacy in preclinical models. This suggests the potential of these compounds in the development of new treatments for epilepsy (Moreau et al., 1994).
Antidiabetic Applications : Triazolo-pyridazine-substituted piperazines have been synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), showing potential as anti-diabetic medications. This research underlines the applicability of these compounds in managing diabetes through innovative therapeutic mechanisms (Bindu et al., 2019).
properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-4-2-5-13(10-12)11-23-17-19-18-16-8-7-14(20-21(16)17)15-6-3-9-22-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYWQOGCLSYLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethenylsulfonyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2925243.png)





![1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2925253.png)

![4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2925257.png)
![1-((2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)azolidine-2,5-dione](/img/structure/B2925260.png)
![2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2925261.png)
![4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride](/img/structure/B2925264.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2925265.png)
![2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925266.png)